8-(イソプロピル)キノリン

説明

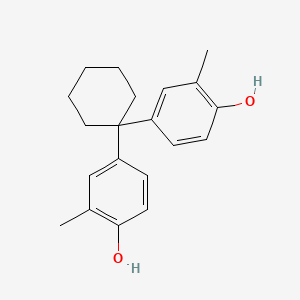

8-(Isopropyl)quinoline, also known as 2-methyl-2-propylquinoline, is a versatile organic compound that has a wide range of applications in research and industry. It is a core component of various compounds, and its unique properties make it a useful starting material for a variety of synthetic reactions. In

科学的研究の応用

抗がん活性

8-(イソプロピル)キノリンは、様々な抗がん剤の中心構造として特定されています。その誘導体は、細胞増殖を阻害し、アポトーシスを誘導することで、様々な種類の癌細胞を標的にする可能性を示しています。 キノリン核は、多くの薬理活性化合物に見られる共通の特徴であり、その修飾は、改善された有効性と副作用の低減を備えた新しい治療薬の開発につながっています .

抗酸化作用

キノリン誘導体の抗酸化作用は、酸化ストレスによって引き起こされる疾患の研究において貴重なものです。 8-(イソプロピル)キノリンは、フリーラジカルを捕捉する化合物を合成するために使用でき、それにより細胞を損傷から保護します。 この用途は、特に神経変性疾患と老化の文脈において関連しています .

抗炎症用途

炎症は、有害な刺激に対する生物学的反応であり、過剰な炎症は、様々な慢性疾患につながる可能性があります。 8-(イソプロピル)キノリン誘導体は、抗炎症作用について研究されており、関節炎や喘息などの疾患に対する新しい薬の開発につながる可能性があります .

抗マラリア活性

キノリン化合物は、抗マラリア治療において長い歴史があり、クロロキンが最もよく知られている例の1つです。 8-(イソプロピル)キノリンの研究は、マラリア原虫の耐性株に対してより効果的な新規抗マラリア薬の合成に貢献する可能性があります .

抗SARS-CoV-2の可能性

最近のパンデミックは、抗ウイルス薬の研究を加速させてきました。キノリン誘導体には、8-(イソプロピル)基を有するものが含まれ、COVID-19の原因となるウイルスであるSARS-CoV-2の複製を阻害する可能性を示しています。 この用途は、出現するウイルス性疾患に対する継続的な闘いにおいて重要です .

抗結核剤

結核は、世界的な主要な健康問題のままであり、8-(イソプロピル)キノリン誘導体は、抗結核活性について検討されてきました。 これらの化合物は、細菌細胞を特異的に標的とすることで、結核のより効果的な治療法につながる可能性があります。特に、細菌が現在の薬剤に対して耐性を獲得した場合に有効です .

作用機序

Target of Action

8-(Isopropyl)quinoline, like other quinoline derivatives, exhibits a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .

Mode of Action

The mode of action of 8-(Isopropyl)quinoline is complex and multifaceted. One key feature of quinoline derivatives is their ability to form complexes with metal ions, such as Cu 2+, Zn 2+, Bi 2+, Mn 2+, Mg 2+, Cd 2+, Ni 2+, Fe 3+, and Al 3+ . This chelating ability can disrupt the normal function of these metal ions in biological systems, leading to various downstream effects .

Biochemical Pathways

It has been suggested that quinoline derivatives can interfere with the action of certain enzymes, potentially disrupting key biochemical pathways . For example, one study found that a quinoline-degrading strain could metabolize quinoline through the action of catechol 1,2-dioxygenase .

Pharmacokinetics

It is known that the physicochemical properties of quinoline derivatives can influence their pharmacokinetics . For example, the solubility of these compounds can affect their absorption and distribution in the body .

Result of Action

The result of 8-(Isopropyl)quinoline’s action can vary depending on the specific biological target and the environmental context. Quinoline derivatives are generally known for their antimicrobial, anticancer, and antifungal effects . These effects are likely the result of the compound’s interaction with its targets and its disruption of key biochemical pathways .

Action Environment

The action of 8-(Isopropyl)quinoline can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of metal ions can influence the compound’s mode of action, as quinoline derivatives are known to form complexes with metal ions . Furthermore, the compound’s action can be influenced by its concentration and the presence of other substances in the environment .

将来の方向性

Quinoline and its derivatives have attracted considerable attention due to their wide range of applications and diverse spectrum of activities. They have numerous uses in industrial and synthetic organic chemistry . Therefore, future research may focus on developing new synthetic methods and exploring the biological activities of quinoline derivatives, including 8-(Isopropyl)quinoline .

生化学分析

Biochemical Properties

8-(Isopropyl)quinoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of various substrates in the liver . Additionally, 8-(Isopropyl)quinoline can bind to DNA, affecting the function of DNA polymerases and other DNA-interacting proteins. These interactions can lead to changes in gene expression and cellular metabolism.

Cellular Effects

The effects of 8-(Isopropyl)quinoline on cells are multifaceted. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . In cancer cells, 8-(Isopropyl)quinoline can induce cell cycle arrest and promote apoptosis, thereby inhibiting tumor growth. Furthermore, it affects gene expression by modulating the activity of transcription factors and other regulatory proteins. This compound also impacts cellular metabolism by altering the activity of metabolic enzymes and pathways.

Molecular Mechanism

At the molecular level, 8-(Isopropyl)quinoline exerts its effects through several mechanisms. It can bind to specific sites on enzymes, leading to their inhibition or activation. For example, its interaction with cytochrome P450 enzymes results in the inhibition of their catalytic activity . Additionally, 8-(Isopropyl)quinoline can intercalate into DNA, disrupting the normal function of DNA polymerases and other DNA-binding proteins. This intercalation can lead to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-(Isopropyl)quinoline can vary over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels . Long-term exposure to 8-(Isopropyl)quinoline in cell cultures has been shown to result in sustained changes in gene expression and cellular function, indicating its potential for long-term biological effects.

Metabolic Pathways

8-(Isopropyl)quinoline is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of different metabolites. The compound’s metabolism can also influence its biological activity and toxicity.

特性

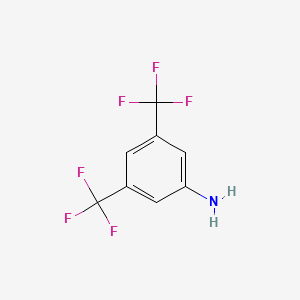

IUPAC Name |

8-propan-2-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-9(2)11-7-3-5-10-6-4-8-13-12(10)11/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAHUZGNYQXPESZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC2=C1N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30983190 | |

| Record name | 8-(Propan-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30983190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6457-30-3 | |

| Record name | 8-Isopropylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6457-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Isopropylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006457303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(Propan-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30983190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-(isopropyl)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.604 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-ISOPROPYLQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z67T58XO4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

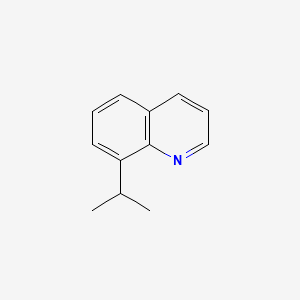

Q1: How does the isopropyl group in 8-(isopropyl)quinoline affect its coordination behavior compared to its methyl and ethyl counterparts?

A1: Research indicates that the steric bulk of the 8-substituent in quinoline derivatives significantly influences their coordination behavior with transition metals like rhodium [, ]. Specifically, increasing the size of the 8-substituent from methyl to ethyl to isopropyl progressively favors unidentate coordination over bidentate coordination. This means that 8-(isopropyl)quinoline is more likely to bind to the metal center through the nitrogen atom only, leaving the isopropyl group pointing away from the metal center. This preference is attributed to the steric hindrance imposed by the bulky isopropyl group, making it difficult for the molecule to adopt the necessary conformation for bidentate coordination, which would require the nitrogen and the 8-substituent to be closer together.

Q2: How does 8-(isopropyl)quinoline interact with rhodium complexes, and what is the impact of the 8-isopropyl group on this interaction?

A2: 8-(Isopropyl)quinoline can act as a ligand, donating a pair of electrons from its nitrogen atom to form a coordinate bond with rhodium metal centers in complexes like [Rh(CO)(PPh3)2(CH3COCH3)][ClO4] []. The presence of the 8-isopropyl group influences the equilibrium between unidentate and bidentate coordination modes. Larger substituents like isopropyl increase the steric hindrance around the nitrogen atom, disfavoring the bidentate mode where both the nitrogen and the 8-substituent would interact with the rhodium center. This results in a higher proportion of complexes with 8-(isopropyl)quinoline acting as a unidentate ligand compared to its less bulky counterparts like 8-methylquinoline or 8-ethylquinoline. This steric effect is a crucial factor in controlling the reactivity and catalytic properties of the resulting rhodium complexes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。